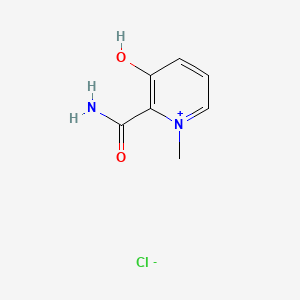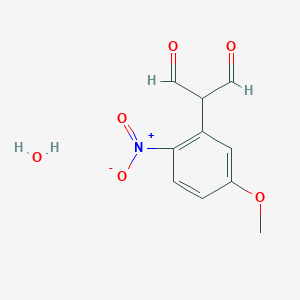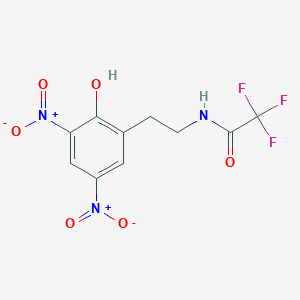
2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate is a chemical compound with the CAS Number: 1087788-87-1 . It has a molecular weight of 298.06 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-bromophenylcarbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate is 1S/C9H7BrF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides
A novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane(9FTPBA), was synthesized, leading to the creation of new fluorine-containing polyimides. These polyimides displayed good solubility in polar organic solvents and exhibited excellent thermal stability, mechanical properties, and inherent viscosities, highlighting their potential in various applications due to their outstanding material properties (Yin et al., 2005).
Synthesis of Aryltrifluoroethyl Ether Derivatives
A method for preparing 2,2,2-trifluoroethyl ethers via direct nucleophilic substitution, yielding trifluoroethyl aryl derivatives, was introduced. This approach utilized sodium 2,2,2-trifluoroethylate and CuI, achieving significant yields for various derivatives. The method's effectiveness was demonstrated by synthesizing derivatives such as 4-(2,2,2-trifluoroethoxy) phenol, showcasing the versatility and efficiency of this synthetic route in producing trifluoroethylated compounds (Chen Hai, 2008).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVHJPSCMJAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)







![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)
